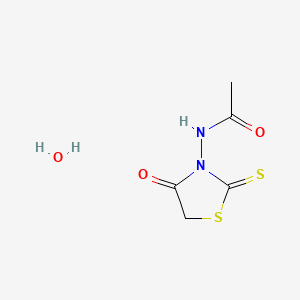

Rhodanine, N-acetamido-, hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

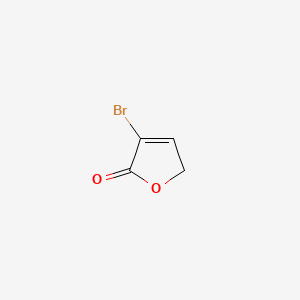

Rhodanine is a 5-membered heterocyclic organic compound possessing a thiazolidine core . It was discovered in 1877 by Marceli Nencki . Rhodanine derivatives have a broad spectrum of biological activity, including anticancer properties . The specific compound “Rhodanine, N-acetamido-, hydrate” is used for research and development .

Synthesis Analysis

Rhodanine and thiazolidinone (TZD) heterocycles are attractive targets in organic and medicinal chemistry due to their potency in a wide spectrum of biological activities . They can also serve as synthetic intermediates for many kinds of pharmaceuticals or drug precursors . The reaction of rhodanine and aromatic aldehyde failed to give aldol adducts due to subsequent dehydration of aldol product to N-substituted-5-arylidene rhodanines under basic reaction conditions .Molecular Structure Analysis

The chemical structures of the compounds were confirmed by IR, 1H NMR, and 13C NMR spectroscopy, ESI mass spectrometry, and elemental analysis . The structure–activity relationship of rhodanine derivatives, as well as some of the molecular targets, were discussed .Chemical Reactions Analysis

The reaction of rhodanine and aromatic aldehyde failed to give aldol adducts due to subsequent dehydration of aldol product to N-substituted-5-arylidene rhodanines under basic reaction conditions .科学的研究の応用

Metallo-β-Lactamase Inhibition

Rhodanine derivatives have been identified as potential inhibitors of metallo-β-lactamases (MBLs), which are enzymes that provide resistance to β-lactam antibiotics. A study revealed that rhodanine undergoes hydrolysis to produce a thioenolate, which effectively inhibits MBLs, suggesting its potential in developing new MBL inhibitors (Brem et al., 2014).

Dye-Sensitized Solar Cells

Rhodanine-3-acetic acid, a rhodanine derivative, is a common electron acceptor for organic dyes in dye-sensitized solar cells (DSSCs). A study found that modifying the rhodanine ring structure to a conjugated form significantly enhances the efficiency of DSSCs (Wan et al., 2017).

Antimicrobial Properties

Several derivatives of rhodanine have demonstrated antimicrobial properties. A study synthesized various rhodanine derivatives and evaluated their antibacterial and antifungal activities, showing effectiveness against multiple bacterial and fungal strains (Rana et al., 2014).

Safety and Hazards

将来の方向性

Rhodanines remain privileged heterocycles in drug discovery. They are accessible building blocks for optimization and transformation into related heterocycles, simplified analogues and fused heterocycles with a thiazolidine framework . The positive aspects of Michael acceptors must be considered as well as their multitarget properties . New criteria for target affinity must be found .

特性

IUPAC Name |

N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S2.H2O/c1-3(8)6-7-4(9)2-11-5(7)10;/h2H2,1H3,(H,6,8);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDONZQFHGVGJCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NN1C(=O)CSC1=S.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40224440 |

Source

|

| Record name | Rhodanine, N-acetamido-, hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40224440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73855-54-6 |

Source

|

| Record name | Rhodanine, N-acetamido-, hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073855546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodanine, N-acetamido-, hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40224440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine](/img/structure/B1274175.png)